N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-5-1-2-6-11(10)16-13(19)12-9-20-14(17-12)18-7-3-4-8-18/h1-9H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIBEONAUHVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis for Pyrrole-Functionalized Intermediates
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-aminothiazole scaffold. For this target, 1-(1H-pyrrol-1-yl)ethan-1-one serves as the ketone precursor, brominated to yield α-bromo-1-(1H-pyrrol-1-yl)ethan-1-one. Reaction with thiourea in ethanol under reflux (12–16 h) produces 2-amino-4-(1H-pyrrol-1-yl)thiazole. Critical to this step is the exclusion of moisture, as hydrolytic decomposition of the α-bromoketone can diminish yields.
Optimization Insight : Substituting thiourea with N-substituted thioamides introduces variability at the 2-position, but the unsubstituted amino group is essential for subsequent carboxamide formation.
Alternative Pathway: Cyclocondensation with Prefunctionalized Thioamides
An alternative route employs cyclocondensation of 2-(1H-pyrrol-1-yl)thioamide with phenacyl bromide derivatives. This method, detailed in recent work on thiazole-pyrazoline hybrids, facilitates direct incorporation of the pyrrole group during thiazole formation. Phenacyl bromide reacts with the thioamide’s sulfur atom, forming an isothiourea intermediate that undergoes intramolecular cyclization to yield the thiazole ring.
Carboxamide Bond Formation: Coupling Strategies
Peptide Coupling with 2-(1H-Pyrrol-1-yl)Thiazole-4-Carboxylic Acid
The carboxylic acid intermediate, synthesized via hydrolysis of its ethyl ester (Section 4.1), undergoes coupling with 2-chloroaniline using carbodiimide-based reagents. Key findings from analogous systems indicate that 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) paired with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields exceeding 75%.
Procedure :
- Dissolve 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid (2.34 mmol) in anhydrous dichloromethane (20 mL).
- Add EDC (3.12 mmol) and DMAP (0.78 mmol), stirring under argon for 30 minutes.
- Introduce 2-chloroaniline (2.5 mmol) and stir for 48 hours at room temperature.
- Quench with 1 M HCl, extract with dichloromethane, and purify via silica gel chromatography.
Challenges : Competing side reactions, such as self-condensation of the carboxylic acid, are mitigated by maintaining low temperatures (0–5°C) during reagent activation.
Acyl Chloride-Mediated Aminolysis
For acid-sensitive substrates, converting the carboxylic acid to its acyl chloride proves advantageous. Treatment with thionyl chloride (neat, reflux, 2 h) yields 2-(1H-pyrrol-1-yl)thiazole-4-carbonyl chloride, which reacts exothermically with 2-chloroaniline in tetrahydrofuran (0°C to room temperature, 4 h). This method circumvents coupling agents but necessitates rigorous moisture exclusion.
Intermediate Synthesis and Functionalization
Ethyl 2-(1H-Pyrrol-1-yl)Thiazole-4-Carboxylate: A Versatile Precursor
Ethyl ester derivatives serve as protected intermediates, enabling selective hydrolysis to the carboxylic acid. Synthesis involves Hantzsch cyclization of ethyl α-bromoacetoacetate with 1H-pyrrole-1-carbothioamide, followed by alkaline hydrolysis (10% NaOH, reflux, 6 h) to the carboxylic acid.
Yield Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Ester hydrolysis | NaOH (10%) | 89 |
| EDC-mediated coupling | EDC/DMAP | 76 |
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H2O 70:30) confirms purity >98% with retention time 6.72 min.
Applications and Pharmacological Derivatives
While the primary focus is synthesis, derivatives of this scaffold exhibit broad bioactivity. Structural analogs demonstrate cyclooxygenase inhibition (IC50 0.8–2.1 μM) and antibiotic adjuvant properties, underscoring the compound’s potential in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the chlorophenyl and pyrrole groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-4-carboxamide derivatives exhibit significant variability in biological activity depending on their substituents. Below is a detailed comparison of N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide with structurally related compounds from the provided evidence:
Table 1: Comparative Analysis of Thiazole-4-Carboxamide Derivatives
Key Comparisons
Substituent Effects on Bioactivity The target compound’s pyrrole and 2-chlorophenyl groups contrast with Compound 7d’s bromopyrazole and chloropyridine substituents. The latter’s halogen-rich structure enhances hydrophobic interactions, contributing to insecticidal efficacy . In contrast, the pyrrole group in the target compound may favor π-π stacking in enzyme binding pockets, common in antimicrobial agents. Acotiamide’s bis(isopropyl)aminoethyl chain and dimethoxybenzoyl group optimize its pharmacokinetic profile for gastrointestinal motility modulation, a feature absent in simpler carboxamide analogs .
Synthetic Accessibility and Purity
- The target compound’s synthesis likely follows routes similar to Compound 32 (98% purity), which uses acid-amine coupling. However, substituent position significantly impacts purity; for example, para-azido derivatives (e.g., Compound 34 ) show reduced purity (31%) due to steric or electronic challenges .
Molecular Weight and Solubility
- The target compound’s lower molecular weight (~315.8) compared to Compound 7d (465.94) suggests better membrane permeability, a critical factor in antimicrobial drug design. Conversely, bulkier derivatives like 7g (564.91) may exhibit prolonged residual activity in pesticidal formulations .
Research Findings and Implications
- Agrochemical Potential: Halogenated thiazoles (e.g., 7d–7j) demonstrate that bromine/chlorine substituents enhance binding to insect nicotinic acetylcholine receptors. The target compound’s 2-chlorophenyl group may similarly improve pesticidal activity but requires validation .
- Drug Development : Compound 32 ’s peptidomimetic design highlights the versatility of thiazole carboxamides in mimicking natural peptides. The target compound’s pyrrole moiety could be optimized for protease inhibition or kinase modulation .
- Clinical Relevance : Acotiamide’s success underscores the importance of substituent tailoring for specific therapeutic outcomes—a strategy applicable to the target compound’s development .
Biological Activity
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety is often associated with various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The presence of the chlorophenyl and pyrrole groups enhances its potential effectiveness and selectivity in biological applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 100 to 400 μg/mL against various bacterial strains, which is comparable to standard antibiotics like chloramphenicol .
2. Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. For example, compounds with similar structures have been tested against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and others. One study found that certain thiazole derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents, indicating potent cytotoxic effects . The structural modifications in the thiazole ring and substituents on the phenyl group were crucial for enhancing anticancer activity.
3. Anticonvulsant Activity
Thiazole-based compounds have also been explored for their anticonvulsant properties. In a series of tests, specific derivatives demonstrated promising results in inhibiting seizures in animal models, suggesting that these compounds could be developed as new antiepileptic drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Chlorophenyl Group : The presence of chlorine increases lipophilicity and may enhance interactions with biological targets.
- Pyrrole Moiety : This component contributes to the compound's ability to interact with various enzymes and receptors.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
Q & A
Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, and how can reaction efficiency be optimized?
The synthesis typically involves coupling a thiazole-carboxylic acid derivative with an aromatic amine (e.g., 2-chloroaniline) via carbodiimide-mediated amidation. Critical steps include:
- Reagent selection : Use coupling agents like EDC/HOBt to activate the carboxylic acid .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction rates .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while quenching unreacted reagents with aqueous washes improves purity .
- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (40–60°C) minimizes side products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 318.05 for CHClNOS) .
- X-ray Crystallography : Resolves spatial conformation, including dihedral angles between the thiazole and chlorophenyl groups (e.g., 45–60°) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify binding affinity (IC) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .
- Microbial susceptibility : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the carboxamide group, predicting binding to polar residues (e.g., Asp or Lys in kinases) .
- Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize derivatives with lower binding energies (<−8 kcal/mol) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Q. How can structure-activity relationship (SAR) studies resolve conflicting efficacy data across biological assays?
- Core modifications : Compare analogs with substituents at the pyrrole (e.g., methyl vs. nitro groups) to correlate electronic effects with activity .
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole to assess impact on solubility and target engagement .
- 3D-QSAR models : Develop CoMFA/CoMSIA models using IC data to map steric/electrostatic requirements for activity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to identify rotameric equilibria (e.g., amide bond rotation) .
- Solvent interactions : Compare DMSO-d (NMR) and crystal lattice (X-ray) environments to explain shifts in proton chemical shifts .
Q. How can reaction pathways be optimized for scalability without compromising purity?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio) and identify robust conditions (e.g., 50°C in DMF/water 9:1) .
- Flow chemistry : Continuous reactors reduce side-product formation by precise control of residence time .
- In-line analytics : Use HPLC-MS for real-time monitoring to halt reactions at >95% conversion .
Q. What methodologies address challenges in achieving >99% purity for in vivo studies?
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove hydrophobic impurities .
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Mass-directed purification : Isolate target fractions via LC-MS to exclude isobaric contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
